1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one
CAS No.:
Cat. No.: VC17524551
Molecular Formula: C10H14F3NO
Molecular Weight: 221.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14F3NO |
|---|---|
| Molecular Weight | 221.22 g/mol |
| IUPAC Name | 3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1,1,1-trifluoropropan-2-one |
| Standard InChI | InChI=1S/C10H14F3NO/c11-10(12,13)9(15)4-8-7-3-1-2-6(7)5-14-8/h6-8,14H,1-5H2 |
| Standard InChI Key | YRLBMOVQYUDSQG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CNC(C2C1)CC(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₄F₃NO, with a molecular weight of 221.22 g/mol. Its IUPAC name, 3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1,1,1-trifluoropropan-2-one, reflects its bicyclic pyrrolidine core and trifluoromethyl ketone moiety . The stereochemistry of the octahydrocyclopenta[c]pyrrole system introduces conformational rigidity, which may influence binding interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄F₃NO | |
| Molecular Weight | 221.22 g/mol | |
| CAS Number | 1596866-98-6 | |
| Purity (Commercial) | ≥95% | |
| Lipophilicity (LogP) | Estimated 2.1–2.5 (calculated) |
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the bicyclic scaffold contributes to three-dimensional complexity, a desirable trait in drug discovery.
Synthesis and Manufacturing
General Synthetic Approaches
Synthesis typically involves multi-step organic reactions, though detailed protocols remain proprietary. A plausible route includes:
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Cyclization: Formation of the octahydrocyclopenta[c]pyrrole core via intramolecular aldol condensation or Diels-Alder reactions.
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Functionalization: Introduction of the trifluoromethyl ketone group using trifluoroacetylating agents.
Challenges include controlling stereochemistry during cyclization and avoiding side reactions at the electron-deficient trifluoromethyl center. Industrial-scale production requires stringent purification to achieve ≥95% purity .
Applications in Research and Industry
Pharmaceutical Development
The compound’s ability to interact with protein kinases—enzymes critical in cellular signaling—has spurred interest in oncology and inflammatory diseases. Its trifluoromethyl group may enhance binding affinity to hydrophobic kinase pockets, while the bicyclic system provides steric bulk to improve selectivity.
Future Perspectives and Research Directions
Mechanistic Studies
Elucidating the compound’s kinase inhibition profile and off-target effects is critical. Computational modeling and high-throughput screening could identify novel therapeutic targets.
Derivative Development
Structural modifications—such as replacing the ketone with an amide—could optimize pharmacokinetic properties. Hybrid molecules combining the bicyclic core with known pharmacophores are also under exploration.
Environmental Impact Assessments
While fluorinated agrochemicals offer efficacy, their persistence in ecosystems warrants studies on biodegradation and ecotoxicity.
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